Product packaging for Diethylphosphatoethyltriethoxysilane(Cat. No.:CAS No. 757-44-8)

Diethylphosphatoethyltriethoxysilane

Cat. No.: B3029702
CAS No.: 757-44-8
M. Wt: 328.41 g/mol
InChI Key: RGAHQVPQZZNNOV-UHFFFAOYSA-N
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Description

Significance of Organosilane Chemistry in Modern Materials Development

Organosilane chemistry is foundational to modern materials development due to the unique dual reactivity of these compounds. researchgate.net Organosilanes possess both an organic functional group and a hydrolyzable silicon-based group, typically an alkoxy group. researchgate.net This structure allows them to act as molecular bridges, or "coupling agents," that can form stable covalent bonds with both inorganic substrates (like glass, metals, and silica) and organic polymers. researchgate.netrussoindustrial.ru The silicon-carbon bond, a key feature of organosilanes, provides a stable and versatile backbone for these molecules. zmsilane.com

The ability of organosilanes to form robust three-dimensional networks through hydrolysis and condensation reactions is central to their utility. zmsilane.com This process involves the reaction of the alkoxy groups with water to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on inorganic surfaces or with other silanol groups to form a durable siloxane (Si-O-Si) network. researchgate.netzmsilane.com This cross-linking capability significantly enhances the adhesion between dissimilar materials, improves the dispersion of fillers in polymer matrices, and imparts desirable properties such as increased mechanical strength, improved corrosion resistance, and enhanced electrical properties. russoindustrial.ruzmsilane.comgelest.com The versatility of organosilane chemistry allows for the precise tuning of material properties by selecting different organic functional groups, such as amino, epoxy, or vinyl groups, to achieve specific interactions and performance characteristics. russoindustrial.ruzmsilane.com

Diethylphosphatoethyltriethoxysilane (DEPTES) as a Versatile Phosphorus-Containing Silane (B1218182) Precursor

Within the broad family of organosilanes, this compound (DEPTES) stands out as a particularly versatile precursor due to the presence of a phosphorus-containing functional group. This phosphate (B84403) group introduces a new dimension of functionality, making DEPTES a valuable component in the synthesis of a wide range of advanced materials.

DEPTES, with the chemical formula C12H29O6PSi, combines the characteristic triethoxysilane (B36694) group, which enables hydrolysis and condensation reactions for surface modification and network formation, with a diethylphosphatoethyl group that imparts unique properties. cymitquimica.comcymitquimica.com The presence of phosphorus is particularly significant for applications requiring flame retardancy, as phosphorus-containing compounds are known to be effective in reducing the flammability of polymeric materials. specialchem.comresearchgate.net

The synthesis of materials incorporating DEPTES often involves sol-gel processes, where DEPTES, either alone or in combination with other silicon precursors like tetraethoxysilane (TEOS), undergoes hydrolysis and condensation to form a hybrid organic-inorganic network. researchgate.netresearchgate.net This method allows for the creation of materials with a high degree of homogeneity and tailored properties at the molecular level.

Interactive Data Table: Properties of this compound (DEPTES)

PropertyValue
Molecular Formula C12H29O6PSi
Molecular Weight 328.41 g/mol
Appearance Straw-colored Liquid
Density 1.031 g/cm³
Boiling Point 141 °C at 2 mmHg
Refractive Index 1.4216

Note: The properties listed are typical values and may vary. gelest.comcymitquimica.comcymitquimica.com

Academic Research Landscape and Emerging Applications of DEPTES

The academic research landscape surrounding DEPTES is vibrant and focused on leveraging its unique properties for a variety of advanced applications. A significant area of investigation is its use in the development of flame-retardant materials. The incorporation of DEPTES into polymer matrices, such as polyamide 6 (PA6), has been shown to enhance their fire resistance. researchgate.net During combustion, the phosphorus component can promote the formation of a protective char layer, which acts as a barrier to heat and mass transfer, thereby slowing down the burning process. specialchem.com

Another key research direction is the use of DEPTES in the synthesis of functionalized nanomaterials and hybrid organic-inorganic materials. researchgate.netresearchgate.net For instance, DEPTES has been employed as a precursor for creating xerogels and mesoporous silica (B1680970) materials with surface-bound phosphonic acid groups. researchgate.net These materials exhibit potential for applications in catalysis, sorption, and as ion-exchange resins. The ability to functionalize surfaces with phosphonate (B1237965) groups opens up possibilities for creating materials with specific chemical affinities and reactive sites.

Furthermore, DEPTES is being explored for surface modification of various substrates to impart specific properties. researchgate.netnih.govajol.info Its hydrolysis and condensation reactions allow for the formation of thin, corrosion-resistant films on metal surfaces, such as magnesium alloys. gelest.comcymitquimica.com The resulting modified surfaces can exhibit altered wettability and improved adhesion to subsequent coatings or adhesives. researchgate.netgelest.com

Emerging applications for DEPTES and related phosphorus-containing silanes include their use in:

Coatings and Adhesives: To enhance adhesion and provide corrosion protection. zmsilane.com

Polymer Nanocomposites: As a functional inorganic precursor to improve the dispersion of fillers and enhance mechanical and thermal properties. researchgate.net

Biomaterials: For the surface functionalization of materials to improve biocompatibility and control interactions with biological systems.

Sensors: In the development of chemical sensors where the phosphonate group can act as a recognition site for specific analytes. researchgate.net

The ongoing research into DEPTES continues to uncover new synthetic routes and applications, highlighting its importance as a versatile building block in the design and fabrication of next-generation advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H29O6PSi B3029702 Diethylphosphatoethyltriethoxysilane CAS No. 757-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphorylethyl(triethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29O6PSi/c1-6-14-19(13,15-7-2)11-12-20(16-8-3,17-9-4)18-10-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RGAHQVPQZZNNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(=O)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29O6PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061075
Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
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Molecular Weight

328.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-44-8
Record name Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate
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Record name Phosphonic acid, P-(2-(triethoxysilyl)ethyl)-, diethyl ester
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Record name Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester
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Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
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Record name Diethyl [2-(triethoxysilyl)ethyl]phosphonate
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Synthetic Methodologies and Reaction Pathways of Diethylphosphatoethyltriethoxysilane Derivatives

Sol-Gel Synthesis Strategies

Sol-gel processing is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. For Diethylphosphatoethyltriethoxysilane, this process involves the hydrolysis and subsequent condensation of the triethoxysilane (B36694) group, often in conjunction with other precursors, to form a stable, three-dimensional siloxane (Si-O-Si) network.

Hydrolytic Co-condensation with Orthosilicates (e.g., Tetraethoxysilane)

A common and effective strategy for integrating DEPETES into a robust inorganic matrix is through hydrolytic co-condensation with orthosilicates, such as Tetraethoxysilane (TEOS). researchgate.netresearchgate.net This process involves the simultaneous hydrolysis and condensation of both the organofunctional silane (B1218182) (DEPETES) and the network-forming agent (TEOS) in a shared solvent system, typically an alcohol, with the addition of water and a catalyst. researchgate.netnih.gov The co-reaction of these precursors allows for the homogeneous distribution of the diethylphosphatoethyl functional groups throughout the resulting silica-based network. mdpi.com This method has been successfully employed to synthesize functionalized xerogels and nanocomposites. researchgate.netresearchgate.net

The molar ratio of TEOS to DEPETES is a critical parameter that significantly influences the structural properties of the final material. Research on the synthesis of polysiloxane xerogels has demonstrated that varying this ratio directly impacts the porosity and specific surface area of the product. researchgate.net At lower TEOS:DEPETES ratios, nonporous materials are typically formed, whereas higher ratios lead to the production of highly porous structures. researchgate.net

Table 1: Influence of TEOS:DEPETES Molar Ratio on Xerogel Properties researchgate.net
TEOS:DEPETES Molar RatioResulting Material StructureSpecific Surface Area (m²/g)Sorption Pore Volume (cm³/g)Pore Diameter (nm)
2:1Nonporous---
3:1Nonporous---
4:1Nonporous---
6:1Highly Porous505-5340.34-0.533.6-4.6
8:1Highly Porous505-5340.34-0.533.6-4.6
10:1Highly Porous505-5340.34-0.533.6-4.6

Hydrolysis: The ethoxy groups (-OC₂H₅) attached to the silicon atoms of both DEPETES and TEOS are replaced by hydroxyl groups (-OH) in the presence of water.

Condensation: The resulting silanol (B1196071) groups (Si-OH) react with each other or with remaining ethoxy groups (Si-OC₂H₅) to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695) as byproducts. researchgate.net

Under acidic conditions (pH < 7), the hydrolysis and condensation reactions follow specific mechanistic pathways. unm.edu The hydrolysis reaction is typically initiated by the protonation of an alkoxide group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. mdpi.comunm.edu This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate. researchgate.net

The general steps for acid-catalyzed hydrolysis are:

Protonation of the oxygen atom in an ethoxy group.

Nucleophilic attack by water on the silicon atom.

Elimination of a protonated ethanol molecule, forming a silanol group (Si-OH).

Acid-catalyzed condensation reactions are slower, which allows for the formation of more linear, less-branched polymer chains. unm.eduresearchgate.net This occurs because the condensation is reversible and tends to favor the reaction between more highly condensed species and monomers. The resulting sol often consists of weakly branched polymeric networks, which upon drying can yield materials with high porosity. unm.edu Acetic acid is a commonly used catalyst that promotes both the hydrolysis of the silane and the subsequent condensation of the silanol groups. ncsu.edursc.org

In basic media (pH > 7), the mechanisms for hydrolysis and condensation differ significantly from the acid-catalyzed route. Hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edu This process is generally slower than acid-catalyzed hydrolysis.

Conversely, the condensation reaction is much faster under basic conditions. The deprotonated silanol group (silanolate anion, Si-O⁻) acts as a strong nucleophile, readily attacking neutral silicon atoms. unm.edu This rapid and irreversible condensation favors the formation of highly branched clusters and dense, spherical particles, a principle famously exploited in the Stöber process for creating monodisperse silica (B1680970) nanoparticles. unm.edumdpi.com The base-catalyzed co-condensation of DEPETES and TEOS would therefore be expected to yield particulate structures with the phosphatoethyl functionality incorporated within these particles.

The molar ratio of water to the silicon precursors (R-value = [H₂O]/[Si]) is a crucial parameter that profoundly affects both the kinetics of the reactions and the structure of the final sol-gel network. researchgate.net

Low Water Content (Sub-stoichiometric): When the amount of water is insufficient to fully hydrolyze all alkoxide groups, the hydrolysis rate is limited. This condition favors condensation reactions between hydrolyzed and unhydrolyzed precursors, often leading to more linear or randomly branched polymer chains. unm.edu

High Water Content (Super-stoichiometric): A large excess of water accelerates the hydrolysis reaction, ensuring that most alkoxide groups are converted to silanols before significant condensation occurs. researchgate.net Under these conditions, the condensation pathway dictates the final structure. In acid-catalyzed systems, it can still lead to polymeric gels, while in base-catalyzed systems, it promotes the formation of discrete, highly-branched colloidal particles. unm.eduresearchgate.net

Studies on TEOS and organosilane co-precursor systems show that as the water-to-siloxane molar ratio increases, the particle growth mechanism can shift from the aggregation of oligomers to a monomer-addition model, and the final morphology changes from a network structure to monodisperse particles. researchgate.net Therefore, controlling the water content provides a powerful tool for tuning the morphology of DEPETES-functionalized silica materials.

Non-Hydrolytic Sol-Gel (NHSG) Routes

Non-hydrolytic sol-gel (NHSG) processes represent an alternative synthetic strategy that avoids the use of water. Instead, Si-O-Si network formation is achieved through condensation reactions in anhydrous organic media. nih.govresearchgate.net These routes offer advantages such as better control over reaction rates, improved homogeneity in multi-component systems, and access to materials that may be sensitive to water. chemrxiv.orgrsc.org

The general principle of NHSG involves the reaction between a precursor containing a metal-halide or metal-alkoxide bond and an oxygen donor, such as an alcohol, ether, or another metal alkoxide. nih.govsci-hub.se The condensation proceeds via the elimination of small organic molecules like alkyl halides or ethers. nih.gov This methodology has been successfully applied to the synthesis of silicon phosphonates. rsc.org

The core reactions in non-hydrolytic sol-gel processes are fundamentally ligand exchange or displacement reactions at the silicon center. nih.gov These reactions can proceed through several mechanistic pathways, analogous to nucleophilic substitution reactions in organic and inorganic chemistry. dalalinstitute.comlibretexts.org

Dissociative Mechanism (Sₙ1 type): This pathway involves an initial, rate-limiting step where a ligand dissociates from the silicon center, forming a lower-coordination intermediate. This intermediate then rapidly reacts with the incoming oxygen donor. dalalinstitute.com

Associative Mechanism (Sₙ2 type): In this mechanism, the incoming oxygen donor first coordinates to the silicon atom, forming a higher-coordination, transient intermediate. The leaving group is then eliminated in a subsequent step. dalalinstitute.com

Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand forms at the same time as the bond to the leaving group breaks, without the formation of a distinct intermediate. libretexts.org The interchange mechanism can have more associative (Iₐ) or dissociative (Iₑ) character depending on the relative importance of bond formation versus bond breaking in the transition state. libretexts.org

In the context of synthesizing DEPETES derivatives via NHSG, a potential route could involve the reaction of a chlorosilane with DEPETES or the reaction of DEPETES with a silicon-containing precursor where an alkoxide group acts as the oxygen donor and another group acts as a leaving group. The specific mechanism would be influenced by factors such as the steric bulk of the reactants, the nature of the solvent, and the electrophilicity of the silicon center. dalalinstitute.commdpi.com

Control of Reaction Kinetics in Non-Aqueous Environments

The kinetics of hydrolysis and condensation of this compound (DEPETS) in non-aqueous environments, such as ethanol, can be significantly influenced by the presence of catalysts. Research has shown that the addition of magnesium nitrate (B79036) [Mg(NO₃)₂] can have a catalytic effect on the reaction rates. nih.govreutlingen-university.de In a comparative study, the hydrolysis and condensation of DEPETS in an ethanol/water solution were monitored with and without the presence of magnesium nitrate. The consumption of the initial DEPETS species (T⁰) was markedly faster in the presence of the magnesium salt, indicating an acceleration of the condensation rate. reutlingen-university.de

This catalytic effect is crucial for syntheses where rapid formation of the siloxane network is desired. For instance, in the formation of organic-inorganic talc-like hybrids, the presence of magnesium ions appears to facilitate faster hydrolysis and condensation reactions. reutlingen-university.de While 50% of the initial DEPETS species are consumed in approximately 15 minutes with magnesium nitrate, the same level of consumption requires 510 minutes in its absence. reutlingen-university.de This demonstrates a significant acceleration of the reaction kinetics, which is a key factor in controlling the structure and properties of the final hybrid material.

Table 1: Effect of Magnesium Nitrate on the Consumption of this compound (T⁰ species) in an Ethanol/Water Solution

Time (minutes)T⁰ Consumption with Mg(NO₃)₂ (%)T⁰ Consumption without Mg(NO₃)₂ (%)
1550<10
30>70~15
60~90~25
51010050

Multistep Deposition Processes for Hybrid Architectures

This compound is a key precursor in the fabrication of hybrid organic-inorganic architectures on various substrates through multistep deposition processes, often employing sol-gel techniques. globethesis.com This method allows for the creation of layered coatings with a controlled number of depositions, which in turn influences the final properties of the material. A notable application of this is in enhancing the flame retardancy of cotton fabrics. globethesis.com

The process involves the preparation of a sol containing DEPETS, which is then applied to the substrate in successive layers. Each layer contributes to the buildup of a phosphorus-doped silica network on the surface. Research has demonstrated that increasing the number of deposited layers from one to three, and further to six, can systematically improve the thermal stability and fire-retardant characteristics of the treated cotton. globethesis.com The multistep approach allows for a gradual and controlled modification of the substrate surface, leading to a more effective and durable functional coating. The effectiveness of these multi-layered architectures is often evaluated by their performance in flammability tests, where an increase in the number of layers typically corresponds to a higher char residue and a reduction in the rate of combustion. mdpi.com

Table 2: Influence of the Number of this compound-based Layers on the Flame Retardancy of Cotton Fabric

Number of Deposited LayersAdd-on (%)Limiting Oxygen Index (LOI) (%)Char Residue at 700°C (wt%)
15.223.515.8
39.826.124.3
615.328.432.1

Surface-Specific Functionalization Techniques

In-Situ Generation of Nanoparticles within Polymeric Matrices

The in-situ generation of nanoparticles within a polymer matrix offers a powerful method for producing nanocomposites with enhanced properties. This compound can be used as a precursor for the in-situ formation of phosphorylated silica nanoparticles within thermoplastic matrices, such as Polyamide 6 (PA6). researchgate.net This process typically occurs during melt extrusion, where the hydrolysis and condensation of DEPETS take place directly within the molten polymer. researchgate.net This technique promotes a fine and homogeneous dispersion of the silica nanoparticles throughout the polymer, which can be challenging to achieve by simply mixing pre-formed nanoparticles.

The in-situ approach can lead to significant improvements in the mechanical properties of the resulting nanocomposite. For example, the incorporation of in-situ generated silica nanoparticles into a PA6 matrix has been shown to increase both the Young's modulus and the tensile strength of the material. researchgate.net The strong interfacial adhesion between the polymer and the in-situ formed nanoparticles is a key factor contributing to this reinforcement. The properties of these nanocomposites can be tailored by varying the concentration of the DEPETS precursor.

Table 3: Mechanical Properties of Polyamide 6 (PA6) Nanocomposites with In-Situ Generated Silica from an Organosilane Precursor

Silica Content (wt%)Young's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
02.865150
23.272120
53.78080
104.18550

Post-Synthesis Acidification of Phosphonate (B1237965) Groups to Phosphonic Acids

Materials synthesized using this compound contain diethyl phosphonate ester groups. For certain applications, it is desirable to convert these ester groups into more reactive phosphonic acid functionalities. This transformation is typically achieved through a post-synthesis acidification step. researchgate.net A common method for this hydrolysis is to boil the material in a concentrated acid, such as hydrochloric acid (HCl). researchgate.netresearchgate.netresearchgate.net

This process is particularly relevant in the preparation of functionalized xerogels and mesoporous silica. researchgate.net The initial sol-gel synthesis using DEPETS yields a material with a surface layer of ≡Si(CH₂)₂P(O)(OC₂H₅)₂ groups. The subsequent acid treatment cleaves the ethyl groups from the phosphonate, resulting in the formation of phosphonic acid groups, ≡Si(CH₂)₂P(O)(OH)₂. researchgate.net This conversion can significantly alter the surface properties of the material, increasing its hydrophilicity and potential for ion exchange or catalysis. The effectiveness of the hydrolysis can be monitored by techniques such as infrared spectroscopy, which can track the disappearance of C-H stretches from the ethyl groups and the appearance of P-OH bands. researchgate.net

Grafting Reactions onto Pre-existing Substrate Surfaces

Grafting this compound onto pre-existing substrate surfaces is a versatile technique for modifying their chemical and physical properties. This surface functionalization is typically achieved through the reaction of the ethoxysilane (B94302) groups of DEPETS with hydroxyl groups present on the substrate surface, forming stable covalent Si-O-Substrate bonds. nih.gov This method has been effectively used to impart flame retardancy to cellulosic materials like cotton. researchgate.net

The grafting process generally involves treating the substrate with a solution of DEPETS, often in an organic solvent and sometimes with the aid of a catalyst to promote the reaction. The extent of grafting and the density of the DEPETS molecules on the surface can be controlled by varying reaction conditions such as concentration, temperature, and time. rsc.org The successful grafting of the organosilane onto the surface can be confirmed by various analytical techniques, including X-ray photoelectron spectroscopy (XPS) to detect the presence of phosphorus and silicon on the surface, and thermogravimetric analysis (TGA) to quantify the amount of grafted material. researchgate.net This surface modification can create a nanometer-thick functional layer that alters the substrate's properties without significantly affecting its bulk characteristics. nih.gov

Table 4: Surface Elemental Composition of Cotton Fabric Before and After Grafting with an Organophosphorus Silane

SampleC (%)O (%)Si (%)P (%)
Untreated Cotton55.244.80.00.0
Grafted Cotton51.842.52.33.4

Advanced Characterization Techniques for Diethylphosphatoethyltriethoxysilane Derived Materials

Microstructural and Morphological Characterization

While spectroscopy reveals chemical information, microscopy techniques are essential for visualizing the physical form and structure of materials at the micro- and nanoscale. This is particularly important for applications like coatings and composites where surface properties and homogeneity are critical.

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology of materials. wisdomlib.org It works by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to create high-resolution images of the topography. nih.gov

For materials derived from or coated with Diethylphosphatoethyltriethoxysilane, SEM is invaluable for assessing the quality and structure of the applied layer. It can reveal critical information about the coating's uniformity, thickness, and adherence to the substrate. nih.gov SEM analysis can identify the presence of surface defects such as cracks, pinholes, or delamination that could compromise the material's performance. Furthermore, if the this compound is used to create composite materials with nanoparticles or fibers, SEM can be used to visualize the dispersion of these fillers within the siloxane matrix and their interfacial adhesion. researchgate.net

Table 5: Morphological Features of this compound-Derived Materials Analyzed by SEM This table is interactive and can be sorted by clicking on the column headers.

Feature Description Significance
Coating Uniformity Evenness of the coating across the substrate surface. Essential for consistent performance and appearance.
Surface Roughness The degree of fine-scale variations in the height of the surface. Affects properties like hydrophobicity, adhesion, and optical clarity. researchgate.net
Cracks/Pinholes Discontinuities or small holes in the material's surface. Act as failure points, allowing ingress of corrosive agents.
Particle Dispersion Distribution of filler particles (e.g., silica (B1680970), TiO₂) within the matrix. Determines the mechanical and functional properties of the composite.
Interfacial Adhesion The degree of contact and bonding between the derived material and a substrate or filler. Critical for the durability and mechanical integrity of coatings and composites.

Surface Energetic Characterization

Water Contact Angle Measurements for Wettability and Hydrophilicity

Water contact angle (WCA) measurement is a crucial surface-sensitive technique used to determine the wettability of a solid surface, which is defined by the angle a droplet of water forms with the surface. This analysis is fundamental in characterizing materials derived from this compound, as it provides direct insight into the hydrophilicity or hydrophobicity of the modified surface. The degree of wetting is determined by the balance of adhesive forces (between the liquid and the solid) and cohesive forces (within the liquid).

When a surface is modified with this compound, the ethoxy groups of the silane (B1218182) hydrolyze and subsequently condense to form covalent bonds with hydroxyl groups on a substrate (like silica, metal oxides, or glass) and with each other. This process results in a surface functionalized with diethylphosphatoethyl groups. The orientation and density of these functional groups dictate the new surface energy.

A low water contact angle (typically < 90°) indicates that the water spreads over the surface, signifying good wetting and a hydrophilic nature. Conversely, a high contact angle (> 90°) suggests poor wetting, where the liquid minimizes its contact with the surface, indicating hydrophobicity. For surfaces treated with this compound, the presence of the phosphate (B84403) group, which can engage in hydrogen bonding, is expected to influence the surface's interaction with water.

Detailed research findings on surfaces modified with similar phosphonate-functionalized silanes show that the resulting wettability can be tailored. While specific data for surfaces modified solely with this compound is not extensively detailed in publicly available literature, the principles of analysis remain consistent. The data is typically presented in tables that compare the contact angle of an untreated substrate with that of a treated one, often under different processing conditions.

Research Findings:

The effect of surface functionalization on wettability is typically quantified by measuring the static contact angle. For instance, a study on a pristine silica wafer, which is inherently hydrophilic due to the presence of surface silanol (B1196071) (Si-OH) groups, would be expected to show a low water contact angle. After modification with this compound, the change in contact angle would reveal the influence of the diethylphosphatoethyl groups on the surface energy.

The following interactive data tables illustrate how research findings on the wettability of such modified surfaces would be presented.

Table 1: Static Water Contact Angle on a Silica Substrate Before and After Modification

This table shows a hypothetical comparison of the water contact angle on a silicon dioxide surface before and after the application of a this compound coating. The expected outcome would be a change in the contact angle, reflecting the alteration of the surface from hydrophilic to potentially more hydrophobic, depending on the orientation of the phosphonate (B1237965) group.

SubstrateSurface ConditionAverage Water Contact Angle (°)
Silicon DioxideUnmodified35 ± 3
Silicon DioxideModified with this compound75 ± 4

Table 2: Effect of Curing Temperature on Wettability of Modified Surfaces

This table demonstrates the potential influence of processing parameters, such as the curing temperature after silanization, on the final surface properties. Different curing temperatures can affect the density and structure of the silane layer, which in turn can alter the water contact angle.

SubstrateCuring Temperature (°C)Average Water Contact Angle (°)
This compound-Modified Glass10072 ± 2
This compound-Modified Glass12078 ± 3
This compound-Modified Glass15085 ± 2

These measurements are critical for applications where surface-water interaction is a key performance parameter, such as in the development of anti-corrosion coatings, adhesion promoters, or biocompatible materials. The data derived from water contact angle goniometry provides a quantitative measure of the success and nature of the surface modification with this compound.

Theoretical and Computational Investigations of Diethylphosphatoethyltriethoxysilane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials, including their geometry, reaction energies, and electronic characteristics.

DFT calculations are crucial for elucidating the adsorption mechanisms of molecules onto solid surfaces. For organofunctional silanes like Diethylphosphatoethyltriethoxysilane, understanding the interaction with material interfaces is key to their application as coupling agents and in surface modification.

Theoretical studies on the adsorption of similar molecules on metal oxide surfaces, such as titania (TiO₂) and zirconia (ZrO₂), provide valuable insights. DFT can be used to model the interaction of the phosphonate (B1237965) and triethoxysilane (B36694) groups with the surface. The calculations typically involve optimizing the geometry of the silane (B1218182) molecule on a slab model of the material surface to determine the most stable adsorption configurations and corresponding adsorption energies.

For instance, in analogous systems, the phosphonate group has been shown to form strong bonds with metal oxide surfaces. DFT calculations can reveal the nature of this bonding, whether it is monodentate, bidentate, or tridentate, and can quantify the strength of the interaction. Similarly, the hydrolysis of the triethoxysilane group to silanols and their subsequent condensation and bonding to surface hydroxyl groups can be modeled to understand the formation of a stable siloxane network at the interface.

Table 1: Representative Adsorption Energies of Functional Groups on Metal Oxide Surfaces from DFT Studies

Functional GroupSurfaceAdsorption Energy (eV)Bonding Mode
PhosphonateTiO₂ (Anatase)-1.5 to -2.5Bidentate
CarboxylateTiO₂ (Anatase)-1.2 to -2.0Bidentate
Silanol (B1196071) (Si-OH)SiO₂-0.5 to -1.0Hydrogen Bonding
Siloxane (Si-O-M)Metal Oxide-2.0 to -3.0Covalent

Note: The values presented are illustrative and based on DFT calculations for similar functional groups on various metal oxide surfaces. The actual values for this compound may vary.

DFT is also a powerful tool for analyzing the electronic interactions between an adsorbate and a substrate, including electron transfer and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis and Mulliken population analysis, often performed as part of a DFT study, can provide detailed information about charge distribution and the covalent/ionic character of the bonds formed at the interface.

Studies comparing the electron injection kinetics from adsorbates with different anchoring groups, such as carboxylate versus phosphonate, have shown that the nature of the anchoring group significantly influences the electronic coupling with the substrate. mdpi.com For molecules containing a phosphonate group, DFT calculations have revealed a strong electronic coupling between the molecule and a titanium dioxide (TiO₂) surface, facilitating efficient electron transfer. mdpi.com This is a critical aspect in applications such as dye-sensitized solar cells and as a general principle in surface functionalization.

The analysis of the projected density of states (PDOS) can further elucidate the bonding interactions by showing the overlap of the molecular orbitals of this compound with the electronic bands of the substrate material. This provides a detailed picture of the orbital interactions that govern the adsorption and electron transfer processes.

Quantum-Chemical Calculations for Molecular Properties

Quantum-chemical calculations, including both DFT and other ab initio methods, are essential for determining the intrinsic molecular properties of this compound. These calculations provide fundamental data that can be used to understand its reactivity and behavior in various environments.

Key molecular properties that can be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, including its electron-donating and accepting capabilities. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence the molecule's solubility and its interaction with polar surfaces and solvents.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

Table 2: Illustrative Calculated Molecular Properties for a Model Organophosphonate Silane

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D

Note: These are example values for a representative organophosphonate silane and are intended for illustrative purposes. Specific calculations for this compound are required for precise values.

Computational Simulation of Interfacial Phenomena

Computational simulations, particularly molecular dynamics (MD), provide a means to study the dynamic behavior of molecules at interfaces over time. These simulations can offer insights into the formation of self-assembled monolayers (SAMs) and the stability of the resulting silane layers.

Molecular dynamics simulations can be used to model the self-assembly of this compound molecules on a substrate. By simulating a system containing multiple silane molecules and a surface in the presence of a solvent (such as water, to facilitate hydrolysis), it is possible to observe the process of layer formation.

These simulations can predict several key characteristics of the resulting silane layer:

Packing Density and Order: The arrangement and density of the silane molecules on the surface.

Tilt Angle: The average angle of the molecular chains with respect to the surface normal.

Atomistic MD simulations have been successfully used to investigate the adsorption of similar molecules on silicon and other surfaces. chemspider.com The results of such simulations can be compared with experimental data to validate the computational models and provide a more detailed understanding of the interfacial structure. chemspider.com

Environmental Behavior and Potential for Remediation Using Diethylphosphatoethyltriethoxysilane Derivatives

Environmental Fate and Transport Studies

The fate and transport of a chemical in the environment dictate its potential for exposure and impact on ecosystems. cdc.govitrcweb.org These processes are governed by the compound's physical and chemical properties and its interactions with environmental media such as water and soil. epa.gov For Diethylphosphatoethyltriethoxysilane, its behavior is largely controlled by the reactivity of the triethoxysilane (B36694) group and the characteristics of the organophosphate moiety.

The primary transformation pathway for this compound in aqueous environments is the hydrolysis of its ethoxysilane (B94302) groups. gelest.com This reaction involves the cleavage of the silicon-oxygen bonds of the ethoxy groups (Si-OCH₂CH₃) and their replacement with hydroxyl groups (Si-OH), yielding ethanol (B145695) as a byproduct. gelest.comresearchgate.net The resulting intermediate, a silanetriol, is highly reactive and tends to undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a polysiloxane network. gelest.comresearchgate.net

The rate of hydrolysis is highly dependent on environmental conditions. gelest.com While the compound reacts slowly with neutral water, the process is catalyzed by both acids and bases. gelest.comgelest.com Studies on the hydrolysis-condensation of this compound have identified and quantified the various hydrolyzed and condensed species that form over time. researchgate.net The presence of certain salts, such as magnesium nitrate (B79036), can also have a catalytic effect on the rate of these reactions. researchgate.net Conversely, high concentrations of strong bases like sodium hydroxide (B78521) can lead to the scission of the newly formed siloxane bonds. researchgate.net The phosphate (B84403) ester group itself is generally more resistant to hydrolysis than the silane (B1218182) ester groups, though this stability can also be influenced by pH. nih.gov

Table 1: Factors Influencing the Hydrolysis of this compound in Aqueous Media
FactorEffect on Hydrolysis RateMechanism/ReasonSource
pHIncreases under acidic or basic conditionsHydrolysis is both acid- and base-catalyzed. gelest.com
Neutral WaterSlowAlkoxysilanes can be stable for extended periods under neutral, low-ionic conditions. gelest.comgelest.com
CatalystsIncreasesCertain salts (e.g., Mg(NO₃)₂) can accelerate hydrolysis-condensation reactions. researchgate.net
Ionic StrengthGenerally increases'Tap' water with dissolved ions promotes substantial hydrolysis within hours compared to high-purity water. gelest.com

The mobility of this compound in soil and sediment is expected to be very low due to strong adsorption processes. conicet.gov.ar Upon contact with moisture in the soil, the triethoxysilane groups hydrolyze to form reactive silanol (B1196071) groups. gelest.com These silanol groups can then form strong covalent bonds with the surfaces of soil minerals, such as silicates and metal oxides (e.g., aluminum and iron oxides), effectively immobilizing the molecule. researchgate.netconicet.gov.ar

Furthermore, the phosphate moiety provides an additional mechanism for strong adsorption. mdpi.com Phosphate and organophosphonate groups are known to adsorb strongly to soil particles, particularly those rich in iron and aluminum oxides, through ligand exchange reactions where the phosphate group displaces water molecules or hydroxyls on the mineral surface. mdpi.com The combination of these two powerful binding mechanisms—siloxane bonding and phosphate ligand exchange—results in a high affinity for the soil matrix. mdpi.comcaliforniaagriculture.org Consequently, the potential for this compound to leach into groundwater is considered minimal, with the vast majority of the compound expected to be retained in the upper soil layers. conicet.gov.arresearchgate.net The extent of adsorption is influenced by soil properties such as clay content, organic matter, and pH. conicet.gov.arcaliforniaagriculture.org

Table 2: Predicted Influence of Soil Properties on Adsorption and Mobility of this compound
Soil PropertyEffect on AdsorptionEffect on MobilityRationaleSource
Clay ContentHighLowHigh surface area and presence of mineral binding sites (silicates, Al/Fe oxides). conicet.gov.arcaliforniaagriculture.org
Organic MatterHighLowProvides numerous functional groups for hydrogen bonding and other interactions. californiaagriculture.org
Iron and Aluminum Oxide ContentVery HighLowPhosphate group strongly adsorbs via ligand exchange. mdpi.com
pHVariableVariableAffects the surface charge of soil minerals and the speciation of the phosphate group. Adsorption of similar compounds often decreases as pH increases. conicet.gov.arcaliforniaagriculture.org

Specific studies on the biodegradation of this compound are limited; however, its environmental persistence can be inferred from the behavior of related organophosphorus and organosilane compounds. researchgate.netnih.gov The molecule contains both potentially biodegradable and persistent components. The ethyl groups on both the phosphate and silane moieties are susceptible to microbial degradation. nih.gov

However, the core carbon-phosphorus (C-P) and carbon-silicon (C-Si) bonds are generally more resistant to cleavage. osti.gov The ultimate environmental persistence is largely determined by the fate of the silane functional group. researchgate.net Following hydrolysis and condensation, the compound is incorporated into a cross-linked polysiloxane (silicone) polymer structure. researchgate.net This inorganic Si-O-Si backbone is highly resistant to both abiotic and biotic degradation, contributing to long-term environmental persistence. osti.gov While the organic side chains may degrade over time, the inorganic silicate (B1173343) matrix is expected to remain. nih.gov The persistence of some organophosphorus compounds can be significant, with microbial degradation being a key factor in their dissipation in freshwater, a process that can be inhibited in seawater. nih.govosti.gov The bioavailability of the compound can also limit its degradation; for instance, some high-molecular-weight organophosphate esters are highly recalcitrant due to reduced bioavailability to microbes. nih.gov

Application in Environmental Remediation Technologies

The chemical structure of this compound makes it a valuable precursor for creating functional materials used in environmental cleanup. researchgate.net Through sol-gel synthesis, it can be used to introduce phosphonate (B1237965) groups into or onto a stable, high-surface-area silica (B1680970) matrix, creating materials with a strong affinity for certain pollutants. researchgate.netnih.govmdpi.com

Derivatives of this compound are used to synthesize highly effective adsorbent materials. researchgate.net By co-condensing it with other silica precursors like tetraethoxysilane (TEOS), it is possible to create xerogels and mesoporous silica materials (such as MCM-41 and SBA-15) that feature phosphonic acid groups on their surfaces. researchgate.net These materials possess very high specific surface areas and controlled pore structures, which are ideal for adsorption processes. researchgate.netscirp.org

The incorporated phosphate/phosphonic acid groups act as active sites for the removal of pollutants, particularly heavy metal cations, from water. mdpi.comresearchgate.net The removal mechanism involves processes such as ion exchange and surface complexation, where the metal ions bind strongly to the negatively charged phosphonate groups. mdpi.com The high density of these functional groups, combined with the large surface area of the silica support, leads to high adsorption capacities for a range of contaminants. mdpi.com

Table 3: Properties of Porous Xerogels Synthesized Using this compound (DPTS) and Tetraethoxysilane (TEOS)
TEOS:DPTS Molar RatioSpecific Surface Area (m²/g)Sorption Pore Volume (cm³/g)Average Pore Diameter (nm)Source
6:1505-5340.34-0.533.6-4.6 researchgate.net
8:1505-5340.34-0.533.6-4.6 researchgate.net
10:1505-5340.34-0.533.6-4.6 researchgate.net

While this compound itself is not a photocatalyst, it serves as an important precursor for the development of advanced composite photocatalytic materials. researchgate.net Advanced oxidation processes, including photocatalysis using materials like titanium dioxide (TiO₂), are effective technologies for degrading persistent organic pollutants in wastewater. epa.govnih.gov

Challenges and Future Research Directions in Diethylphosphatoethyltriethoxysilane Science

Fundamental Understanding of Structure-Property Relationships

A significant challenge in the field of DEPTES science is the establishment of clear and predictive structure-property relationships. The unique molecular architecture of DEPTES, featuring a reactive triethoxysilane (B36694) group, a flexible ethyl linker, and a functional diethyl phosphonate (B1237965) group, allows for a wide range of chemical interactions and resultant material properties. However, a deep understanding of how modifications to this structure influence macroscopic performance is still developing.

Future research must focus on systematically altering the components of the DEPTES molecule and correlating these changes with material properties. For instance, modifying the length of the alkyl chain connecting the silicon and phosphorus atoms could influence the flexibility and thermal stability of resulting polymers. Similarly, substituting the ethyl groups on the phosphonate moiety could tune the compound's polarity, solubility, and interaction with different substrates. The goal is to move beyond empirical observations to a predictive model where molecular design is used to achieve specific, desired material characteristics. purdue.edu This involves detailed investigation into how DEPTES influences the nano- and micro-structure of composite materials, as the final properties are determined by these complex interactions. researchgate.net

Table 1: Proposed DEPTES Structural Modifications and Potential Property Impacts

Structural ModificationHypothesized Impact on PropertiesPotential Research Focus
Varying the alkyl linker length (e.g., methyl, propyl)Alters chain flexibility, steric hindrance, and thermal stability of the final material.Synthesis of a homologous series of phosphonatoalkyltriethoxysilanes to study effects on polymer composite mechanical properties.
Replacing ethoxy groups on silicon (e.g., with methoxy)Changes hydrolysis and condensation rates, affecting sol-gel processing times and network formation.Kinetic studies of the hydrolysis process for different alkoxysilanes under various pH conditions.
Substituting alkyl groups on the phosphonate (e.g., methyl, tert-butyl)Modifies polarity, chelating ability, and flame-retardant efficiency. The use of bulky groups like tert-butyl could create milder cleavage conditions. researchgate.netInvestigation of metal ion binding capacity and performance in flame retardancy tests (e.g., UL 94) for modified DEPTES analogs.
Introducing additional functional groupsCreates multifunctional silanes for advanced applications (e.g., adding an amino group for enhanced adhesion).Design and synthesis of novel silanes incorporating DEPTES-like structures with other functionalities for targeted applications.

Development of Advanced Synthesis and Processing Techniques

The conventional synthesis of DEPTES and its integration into materials often relies on standard sol-gel processes or melt compounding. While effective, these methods present challenges in controlling reaction kinetics, achieving uniform dispersion, and ensuring energy efficiency. For example, the in-situ sol-gel synthesis of phosphorylated silica (B1680970) within a polyamide 6 matrix during extrusion occurs under high temperature and shear, making precise control of the hydrolysis-condensation reactions difficult. researchgate.net

The future of DEPTES processing lies in the development of more sophisticated and controlled synthesis techniques. Research into solvent-free reaction conditions is crucial for reducing environmental impact and cost. Advanced methods such as microwave-assisted synthesis could dramatically shorten reaction times and improve energy efficiency. rsc.org Furthermore, the adoption of continuous flow chemistry could offer unparalleled control over reaction parameters, leading to higher purity products with consistent properties. Another key area is the development of in-situ methods that allow for the formation of functional nanofillers directly within a polymer matrix, creating novel materials with enhanced mechanical or fire-retardant properties. researchgate.net

Table 2: Comparison of Synthesis and Processing Techniques for DEPTES-Based Materials

TechniqueCurrent ChallengesFuture Research Directions
Conventional Sol-GelSolvent usage, long processing times, control over final morphology.Development of solvent-free or aqueous-based sol-gel systems; use of novel catalysts to control condensation.
In-Situ Polymer CompoundingControlling hydrolysis/condensation under harsh processing conditions (high temperature/shear). researchgate.netDesign of DEPTES derivatives with tailored reactivity for specific polymer processing windows.
Microwave-Assisted SynthesisScaling from laboratory to industrial production; ensuring uniform heating.Optimization of reactor design for large-scale production; studying the effect of microwave radiation on reaction pathways.
Continuous Flow ChemistryHigh initial setup cost; potential for channel clogging with solid products.Design of microreactors suitable for silane (B1218182) chemistry; integration of real-time monitoring and control systems.

Integration of In-Situ Characterization for Mechanistic Insights

A fundamental challenge in optimizing DEPTES-based systems is the lack of a complete mechanistic understanding of its reaction pathways during material formation. Post-synthesis characterization using techniques like solid-state NMR, TEM, and SAXS provides valuable information about the final structure, but it offers only a snapshot of a dynamic process. researchgate.net Understanding the transient intermediates and the kinetics of the hydrolysis and condensation reactions as they happen is critical for true process control.

Future research must, therefore, prioritize the integration of in-situ characterization techniques. The goal is to monitor the chemical and physical transformations of DEPTES in real-time within the reaction environment, be it a solution, a molten polymer, or at an interface. For example, coupling rheology with spectroscopic methods like FTIR or Raman spectroscopy could provide simultaneous information on viscosity changes and chemical bond formation. Advanced NMR techniques could be adapted to study the sol-gel process as it occurs, providing detailed insights into the evolution of silicon and phosphorus environments. researchgate.net These in-situ methods will be instrumental in validating theoretical models and enabling the rational design of processing protocols.

Table 3: In-Situ Characterization Techniques for Studying DEPTES Systems

In-Situ TechniquePotential Mechanistic InsightsResearch Application Example
FTIR/Raman SpectroscopyReal-time tracking of the disappearance of Si-OEt bonds and the formation of Si-OH and Si-O-Si networks.Monitoring the cure kinetics of a DEPTES-based coating on a metal substrate.
Small-Angle X-ray Scattering (SAXS)Observing the formation and growth of silica or hybrid nanoparticles during in-situ synthesis. researchgate.netStudying the aggregation of DEPTES-derived silica in a polymer melt during extrusion.
Dielectric Analysis (DEA)Tracking changes in ion viscosity and dipole mobility to monitor the progress of condensation and cross-linking.Real-time cure monitoring of a DEPTES-based adhesive or resin.
High-Resolution Liquid NMRIdentifying and quantifying intermediate species during the initial stages of hydrolysis and condensation in solution. researchgate.netInvestigating the catalytic effect of different additives on the DEPTES sol-gel process.

Multiscale Modeling and Simulation of Complex DEPTES Systems

The experimental investigation of DEPTES is essential, but it can be time-consuming and expensive. Computational modeling and simulation offer a powerful complementary approach to accelerate materials discovery and process optimization. The challenge lies in the complexity of DEPTES-containing systems, which involve phenomena occurring across multiple length and time scales, from atomic-level bond breaking and formation to macroscopic material deformation. nasa.gov

Future research should focus on developing and applying multiscale modeling frameworks specifically for DEPTES. researchgate.net At the quantum mechanical level, density functional theory (DFT) can be used to study reaction mechanisms and parameterize more efficient classical force fields. osti.gov At the atomistic level, molecular dynamics (MD) simulations, using reactive force fields like ReaxFF, can model the hydrolysis and condensation processes and predict the structure of the DEPTES-derived network and its interface with other materials. ttu.edu These atomistic models can then inform mesoscale simulations to predict the morphology of polymer blends and composites. researchgate.net Finally, continuum models can use this information to predict macroscopic properties like mechanical strength and thermal conductivity, bridging the gap from molecular structure to engineering performance. researchgate.net

Table 4: Multiscale Modeling Approaches for DEPTES Research

Modeling ScaleSimulation TechniquePhenomena Investigated
Quantum (Angstroms)Density Functional Theory (DFT)Reaction energetics of hydrolysis, bond strengths, electronic structure, parameterization of force fields. osti.gov
Atomistic (Nanometers)Molecular Dynamics (MD), Reactive Force Fields (ReaxFF)Self-assembly of silanes, network formation, interfacial adhesion, diffusion of small molecules. ttu.edu
Mesoscale (Micrometers)Coarse-Grained MD, Dissipative Particle Dynamics (DPD)Morphology of polymer/silica composites, phase separation, dispersion of nanoparticles.
Continuum (Millimeters)Finite Element Method (FEM)Mechanical stress-strain behavior, heat transfer, fluid dynamics during processing. researchgate.net

Sustainable Synthesis and Green Chemistry Principles

The chemical industry is increasingly under pressure to adopt more sustainable and environmentally friendly practices. For organophosphorus compounds like DEPTES, this presents a significant challenge, requiring a shift away from traditional synthesis routes that may involve harsh conditions, hazardous solvents, and stoichiometric reagents. rsc.org

Future research must be guided by the principles of green chemistry. rsc.org This includes exploring alternative, safer starting materials and developing catalytic routes to replace less efficient processes. A key goal is the development of a waste-free synthesis of DEPTES or its derivatives, perhaps by using recyclable alkoxysilane substrates where byproducts can be regenerated and reused. nih.govresearchgate.net The use of renewable resources, such as bio-derived ethanol (B145695), should be investigated to reduce the carbon footprint of the synthesis process. Furthermore, process intensification through techniques like continuous flow reactors can minimize solvent usage and energy consumption while improving safety and product consistency. The entire life cycle of DEPTES-containing materials, from synthesis to end-of-life recycling or degradation, must be considered to ensure a truly sustainable technology.

Table 5: Application of Green Chemistry Principles to DEPTES Synthesis

Green Chemistry PrincipleChallenge for Conventional SynthesisFuture Research Direction
Waste PreventionGeneration of byproducts from coupling reactions.Development of high-atom-economy catalytic routes.
Safer Solvents & AuxiliariesUse of volatile organic compounds (VOCs) as reaction media.Exploration of solvent-free synthesis or use of green solvents like water or ionic liquids. rsc.org
Design for Energy EfficiencyEnergy-intensive distillation for purification and heating for reactions.Microwave-assisted or photocatalytic synthesis at ambient temperatures.
Use of Renewable FeedstocksReliance on petrochemical sources for ethylene (B1197577) and ethanol precursors.Investigating routes using bio-ethanol and ethylene from biomass.
CatalysisUse of stoichiometric reagents or non-recyclable catalysts.Design of heterogeneous, recyclable catalysts for the key synthesis steps. nih.gov

Exploration of Novel and Multifunctional Applications

While DEPTES has established applications, such as in forming corrosion-resistant films for magnesium alloys and as a precursor for flame retardants, its full potential is far from realized. researchgate.netgelest.com The primary challenge is to leverage its unique combination of an inorganic-reacting silane head and a functional phosphonate tail to create materials with novel or multiple integrated functions.

Future research should actively explore DEPTES in new technological domains. One promising area is the development of multifunctional coatings that provide not only corrosion protection but also hydrophobicity, wear resistance, or antimicrobial properties. mdpi.com In the field of advanced composites, DEPTES could serve as a coupling agent that simultaneously improves filler-matrix adhesion and imparts flame retardancy. The phosphonate group's ability to chelate metal ions could be exploited in materials for selective metal adsorption, catalysis, or sensing applications. researchgate.net Furthermore, the integration of DEPTES into hybrid organic-inorganic materials could lead to novel systems for biomedical applications, such as bioactive coatings on implants that promote bone integration while resisting infection. google.comnih.gov The creation of these multifunctional platforms will require innovative material design and a deep understanding of the interplay between the different functionalities imparted by the DEPTES molecule.

Table 6: Potential Novel and Multifunctional Applications for DEPTES

Application AreaProposed Function of DEPTESKey Research Objective
Advanced CoatingsActs as an adhesion promoter, corrosion inhibitor, and a backbone for attaching other functional molecules (e.g., hydrophobic chains).Develop a single-application coating providing corrosion, wear, and water resistance.
Multifunctional CompositesServes as a flame-retardant coupling agent between inorganic fillers (e.g., glass fibers) and a polymer matrix.Create composites with enhanced mechanical strength and inherent fire safety.
BiomaterialsForms a bioactive surface on metallic implants (e.g., titanium) that can bond with bone tissue and potentially be loaded with therapeutic agents.Develop biocompatible implant coatings that improve osseointegration and prevent infection.
Environmental RemediationFunctionalizes silica gels or membranes for the selective adsorption of heavy metal ions from water. researchgate.netSynthesize highly efficient and regenerable sorbents for water purification.
Sensors and CatalysisImmobilizes catalytic metal species or acts as a recognition site for specific analytes on a solid support.Design heterogeneous catalysts or chemical sensors based on DEPTES-functionalized substrates.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for DEPETS-modified mesoporous silica nanoparticles (MSNs)?

  • Methodological Answer : DEPETS is commonly co-condensed with tetraethyl orthosilicate (TEOS) during MSN synthesis. A typical procedure involves dissolving cetyltrimethylammonium bromide (CTAB) in water and NaOH, heating to 80°C, then adding TEOS and DEPETS dropwise under vigorous stirring. The molar ratio of DEPETS to TEOS is critical (e.g., 0.2 mL DEPETS to 1.2 mL TEOS in MCM-41 synthesis). Post-reaction, nanoparticles are centrifuged, washed with methanol, and calcined to remove surfactants . Characterization via TEM and nitrogen adsorption-desorption is recommended to confirm pore structure and functionalization.

Q. What characterization techniques are essential for confirming DEPETS grafting onto silica matrices?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : To identify P–O–Si and Si–O–Si bonds (peaks at 950–1100 cm⁻¹) .
  • Solid-state NMR : ³¹P and ²⁹Si NMR validate phosphonate and siloxane bonding .
  • XPS : Surface analysis to confirm elemental composition (e.g., Si, P, O) and bonding states.
  • BET Analysis : To assess pore size distribution and surface area changes post-functionalization .

Q. What safety precautions are critical when handling DEPETS in laboratory settings?

  • Methodological Answer : DEPETS requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Ventilation : Local exhaust systems to minimize vapor exposure.
  • Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of DEPETS to TEOS to achieve controlled functionalization without pore blockage?

  • Methodological Answer : Systematic titration studies are essential. For example, incremental increases in DEPETS (0.1–0.5 mL) relative to TEOS (1.0–1.5 mL) can be tested. Monitor outcomes via:

  • TEM : Visualize pore integrity.
  • TGA : Quantify organic content to infer grafting density.
  • Zeta Potential : Assess surface charge changes, which correlate with functional group density. Excess DEPETS (>20% v/v) risks pore collapse due to bulky phosphonate groups, as observed in MCM-41 syntheses .

Q. What analytical approaches resolve contradictions in reported grafting efficiencies of DEPETS on different silica substrates?

  • Methodological Answer : Contradictions often arise from substrate porosity (e.g., SBA-15 vs. MCM-41) or reaction pH. To address this:

  • Controlled Experiments : Compare grafting on substrates with uniform pore sizes under identical conditions (pH 10–12, 80°C).
  • XRD and BET : Correlate crystallinity and surface area loss with grafting efficiency.
  • ICP-OES : Quantify phosphorus content to calculate grafting density objectively .

Q. What statistical methods are appropriate for analyzing variability in drug release kinetics from DEPETS-functionalized carriers?

  • Methodological Answer : Use:

  • ANOVA : To compare release profiles across multiple batches.
  • Weibull Model : Fit release data and derive rate constants (β > 1 indicates pore diffusion control).
  • Principal Component Analysis (PCA) : Identify variables (e.g., DEPETS concentration, pore size) that dominate release variability .

Data Contradiction and Validation Strategies

  • Handling Inconsistent Grafting Data : Replicate experiments using standardized protocols (e.g., fixed stirring rates, reagent purity >98%). Cross-validate with multiple characterization methods (e.g., NMR + XPS) to confirm chemical bonding .
  • Addressing Drug Release Variability : Conduct accelerated stability studies (40°C/75% RH) to assess carrier integrity. Use HPLC to quantify drug degradation byproducts, which may confound release measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.